2-(benzenesulfonyl)benzenediazonium;tetrachlorozinc(2-)
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Overview
Description
2-(benzenesulfonyl)benzenediazonium;tetrachlorozinc(2-) is a chemical compound known for its unique structure and properties. It is composed of a benzenesulfonyl group attached to a benzenediazonium ion, paired with a tetrachlorozinc(2-) anion. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzenesulfonyl)benzenediazonium;tetrachlorozinc(2-) typically involves the diazotization of 2-(benzenesulfonyl)aniline. This process includes the following steps:
Diazotization: 2-(benzenesulfonyl)aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Formation of Tetrachlorozincate: The diazonium salt is then reacted with zinc chloride to form the tetrachlorozincate complex.
Industrial Production Methods
In an industrial setting, the production of 2-(benzenesulfonyl)benzenediazonium;tetrachlorozinc(2-) follows similar steps but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
2-(benzenesulfonyl)benzenediazonium;tetrachlorozinc(2-) undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and amines.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of copper(I) salts (Sandmeyer reaction) or other catalysts.
Coupling Reactions: Often performed in alkaline conditions with the presence of a coupling agent.
Reduction Reactions: Commonly use reducing agents like sodium borohydride or stannous chloride.
Major Products Formed
Substitution Reactions: Various substituted benzenesulfonyl derivatives.
Coupling Reactions: Azo compounds with vibrant colors.
Reduction Reactions: 2-(benzenesulfonyl)aniline.
Scientific Research Applications
2-(benzenesulfonyl)benzenediazonium;tetrachlorozinc(2-) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in labeling and detection of biomolecules due to its ability to form stable azo compounds.
Medicine: Investigated for potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(benzenesulfonyl)benzenediazonium;tetrachlorozinc(2-) involves the reactivity of the diazonium group. The diazonium ion is highly reactive and can undergo various transformations, such as substitution and coupling reactions. The tetrachlorozincate anion stabilizes the diazonium ion and facilitates its reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzenesulfonyl)benzenediazonium chloride
- 2-(benzenesulfonyl)benzenediazonium tetrafluoroborate
- 2-(benzenesulfonyl)benzenediazonium hexafluorophosphate
Uniqueness
2-(benzenesulfonyl)benzenediazonium;tetrachlorozinc(2-) is unique due to the presence of the tetrachlorozincate anion, which provides enhanced stability and reactivity compared to other diazonium salts. This makes it particularly useful in specific chemical reactions and applications where stability is crucial.
Properties
CAS No. |
84195-94-8 |
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Molecular Formula |
C24H18Cl4N4O4S2Zn |
Molecular Weight |
697.7 g/mol |
IUPAC Name |
2-(benzenesulfonyl)benzenediazonium;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C12H9N2O2S.4ClH.Zn/c2*13-14-11-8-4-5-9-12(11)17(15,16)10-6-2-1-3-7-10;;;;;/h2*1-9H;4*1H;/q2*+1;;;;;+2/p-4 |
InChI Key |
YXBXZUNEIHBEHO-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2[N+]#N.C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2[N+]#N.Cl[Zn-2](Cl)(Cl)Cl |
Origin of Product |
United States |
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